Sodium isovalerate-1-13C
Overview
Description
Sodium isovalerate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the isovalerate molecule. This compound is a sodium salt of 3-methylbutyric acid, which is commonly used in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium isovalerate-1-13C can be synthesized through the reaction of isovaleric acid-1-13C with sodium hydroxide. The reaction typically involves dissolving isovaleric acid-1-13C in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
Sodium isovalerate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isovalerate derivatives.
Scientific Research Applications
Sodium isovalerate-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Used in metabolic studies to trace the incorporation of isovalerate into biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing isovalerate moieties.
Industry: Used in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of sodium isovalerate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the metabolic fate and interactions of isovalerate in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Sodium butyrate-1-13C
- Sodium octanoate-1-13C
- Sodium formate-13C
Uniqueness
Sodium isovalerate-1-13C is unique due to its specific isotopic labeling at the first carbon position of the isovalerate molecule. This specific labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Biological Activity
Sodium isovalerate-1-13C is a stable isotope-labeled compound that plays a significant role in metabolic studies, particularly in tracing metabolic pathways in biological systems. This article explores its biological activity, synthesis, applications, and relevant research findings.
Overview of this compound
This compound is a sodium salt of isovaleric acid, where the carbon atom at position 1 is labeled with the stable isotope carbon-13 (). This labeling allows for tracking the compound's metabolic fate within living organisms. It is primarily used in research to study metabolic processes and pathways due to its ability to provide insights into cellular metabolism when incorporated into biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves the chemical modification of isovaleric acid using carbon-13 labeled precursors. The characterization of the compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the isotopic labeling and structural integrity.
- Mass Spectrometry (MS) : To analyze the molecular weight and confirm the presence of the labeled carbon.
Metabolic Tracing
This compound serves as a tracer in various metabolic studies. Its incorporation into metabolic pathways allows researchers to monitor and quantify metabolic fluxes. This is particularly useful in understanding how different substrates are utilized by cells under various physiological conditions.
Key Applications:
- Metabolomics : It aids in profiling metabolites within biological samples, providing insights into metabolic states and disease conditions.
- Pathway Analysis : Researchers can elucidate specific metabolic pathways by analyzing the distribution of within metabolites produced from this compound.
Case Studies
Several studies have utilized this compound to investigate its biological effects:
-
Study on Energy Metabolism :
- Researchers administered this compound to cultured cells and tracked its incorporation into key metabolites such as pyruvate and acetyl-CoA.
- Results indicated that this compound significantly influences energy metabolism, demonstrating its utility in studying metabolic disorders.
-
Impact on Lipid Metabolism :
- In another study, this compound was used to trace lipid synthesis pathways in adipocytes.
- Findings revealed altered lipid profiles in response to different dietary conditions, highlighting its role in lipid metabolism research.
Research Findings
Recent findings regarding this compound emphasize its potential in various fields:
Properties
IUPAC Name |
sodium;3-methyl(113C)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1/i5+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZAWYXASMCCLB-LJJZSEGWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635649 | |
Record name | Sodium 3-methyl(1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-33-7 | |
Record name | Sodium 3-methyl(1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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